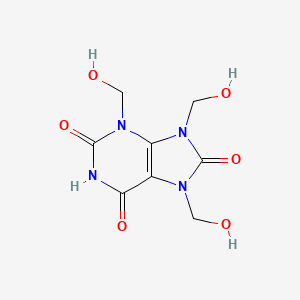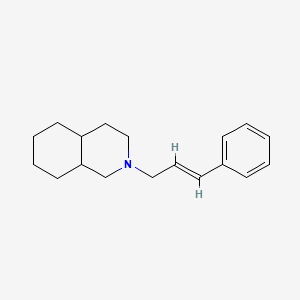
2-Cinnamyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cinnamyldecahydroisoquinoline is a chemical compound with the molecular formula C18H25N and a molecular weight of 255.4 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamyldecahydroisoquinoline typically involves the reaction of decahydroisoquinoline with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Cinnamyldecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cinnamyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated isoquinoline derivatives .
Scientific Research Applications
2-Cinnamyldecahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Cinnamyldecahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Quinolines: These compounds share a similar structural framework but differ in their biological activities and applications.
Isoquinolines: Closely related to 2-Cinnamyldecahydroisoquinoline, these compounds also exhibit diverse biological activities.
Cinnamyl Derivatives: Compounds with a cinnamyl group exhibit similar reactivity but may differ in their specific applications .
Uniqueness: this compound is unique due to its specific combination of the isoquinoline and cinnamyl moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H25N/c1-2-7-16(8-3-1)9-6-13-19-14-12-17-10-4-5-11-18(17)15-19/h1-3,6-9,17-18H,4-5,10-15H2/b9-6+ |
InChI Key |
PACVEPCODLSBFM-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2CN(CCC2C1)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)
![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
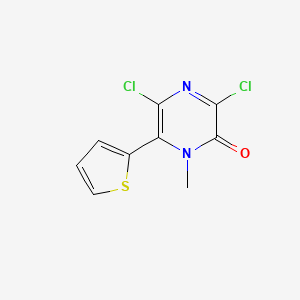

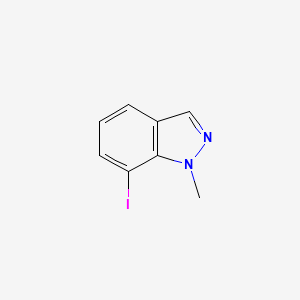

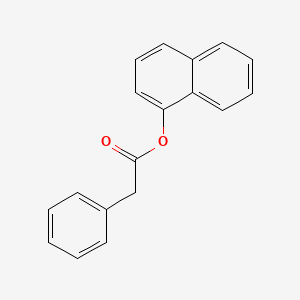

![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)


